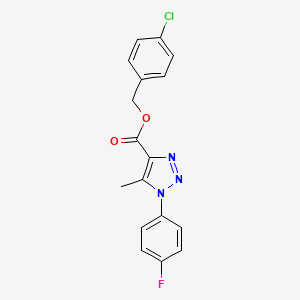

(4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Beschreibung

(4-Chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound characterized by a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 5, and a (4-chlorophenyl)methyl ester at position 4. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multicomponent reactions, enabling efficient incorporation of aromatic and ester functionalities . The compound’s structure is stabilized by π-π stacking and halogen interactions, as observed in isostructural analogs .

Triazole derivatives are widely studied for applications in medicinal chemistry (e.g., antimicrobial, anticancer agents) and materials science (e.g., corrosion inhibitors). The target compound’s dual halogen (Cl, F) substituents may enhance lipophilicity and binding specificity, making it a candidate for therapeutic or industrial applications .

Eigenschaften

IUPAC Name |

(4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O2/c1-11-16(17(23)24-10-12-2-4-13(18)5-3-12)20-21-22(11)15-8-6-14(19)7-9-15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIKBGYXFNBEEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the carboxylate group: This step often involves esterification reactions.

Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts could be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of (4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, in medicinal chemistry, it might inhibit certain enzymes or receptors, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Crystallographic Insights :

- Halogen substitution (Cl vs. F) minimally affects crystal packing in isostructural analogs. For example, compounds 4 and 5 (Cl vs. F at aryl positions) exhibit identical triclinic symmetry but slight adjustments in intermolecular distances (e.g., C–Cl···π vs. C–F···π interactions) .

Corrosion Inhibition

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate reduces corrosion rates in aluminium alloys by adsorbing onto metal surfaces via N and O heteroatoms, forming a protective layer . The target compound’s bulkier (4-chlorophenyl)methyl ester may hinder adsorption efficiency compared to smaller esters, though this requires experimental validation.

Biologische Aktivität

(4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their roles in medicinal chemistry due to their antifungal, antibacterial, and anticancer properties. This article explores the synthesis, structural characteristics, and biological activities of this specific compound.

Synthesis and Structural Characterization

The compound was synthesized through a multi-step reaction involving the precursor 1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone. The final product was characterized using various spectroscopic techniques including IR and NMR spectroscopy. The synthesis yielded pale-yellow crystals with a melting point of approximately 267–268 °C .

Antimicrobial Activity

The antimicrobial potential of (4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate was evaluated against various bacterial strains. In vitro studies indicated that compounds containing triazole rings exhibited significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures demonstrated moderate to high activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of this compound were assessed using the MTT assay against several cancer cell lines, including HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer). Results indicated that the compound exhibited notable cytotoxic effects, with IC50 values comparable to established anticancer drugs like Doxorubicin. The structure-activity relationship revealed that variations in substituents significantly influenced the anticancer efficacy .

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of triazole derivatives, it was found that those with a 4-fluorophenyl group showed enhanced antimicrobial activity compared to their non-fluorinated counterparts. The presence of the chlorophenyl moiety also contributed positively to the overall antimicrobial profile .

Case Study 2: Anticancer Potential

A comparative analysis of various triazole derivatives against cancer cell lines revealed that compounds similar to (4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibited superior antiproliferative effects. The study highlighted that modifications in the triazole ring could lead to increased potency against specific cancer types .

Data Tables

| Biological Activity | Tested Strains/Cell Lines | IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Moderate | Effective against Gram-positive bacteria |

| Antimicrobial | Escherichia coli | Moderate | Effective against Gram-negative bacteria |

| Anticancer | HePG-2 | Comparable to Doxorubicin | Significant cytotoxicity observed |

| Anticancer | MCF-7 | Comparable to Doxorubicin | Significant cytotoxicity observed |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and what methodological challenges arise during synthesis?

- Synthetic Routes :

- The compound can be synthesized via cyclocondensation reactions involving substituted anilines and isocyanides, followed by azide cyclization (common in triazole derivatives) . For example, 4-fluoroaniline and 4-chlorophenylmethyl reagents may undergo condensation to form intermediates, which are then reacted with sodium azide to generate the triazole core .

- Challenges & Solutions :

- Low Solubility : A common issue for triazole derivatives, which complicates purification. Use polar aprotic solvents (e.g., DMF) or co-solvent systems (ethanol/water mixtures) for recrystallization .

- Byproduct Formation : Optimize stoichiometry and reaction time. Monitor intermediates via TLC or HPLC (using methods from regulated pharmaceutical analysis) .

Q. Which spectroscopic and computational methods are most effective for structural characterization?

- Key Techniques :

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., as in pyrazole-4-carboxylic acid derivatives) .

- FTIR and NMR : Identify functional groups (e.g., triazole C=N stretch at ~1600 cm⁻¹) and substituent positions (e.g., ¹H NMR signals for fluorophenyl protons at δ 7.2–7.8 ppm) .

- Computational Modeling : Compare experimental data with density functional theory (DFT)-optimized structures to validate electronic properties .

Advanced Research Questions

Q. How can Design of Experiments (DoE) and flow chemistry improve synthesis optimization?

- DoE Applications :

- Use response surface methodology to optimize variables (e.g., temperature, catalyst loading, and residence time). For example, a central composite design could maximize yield while minimizing impurities .

- Flow Chemistry Advantages :

- Enhances reproducibility and heat transfer in exothermic reactions (e.g., azide cyclization). Continuous-flow systems enable precise control over reaction parameters, reducing side reactions .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Considerations :

- Assay Conditions : Verify cell line specificity, pH, and co-solvent concentrations. For instance, low aqueous solubility may lead to inconsistent enzyme inhibition results if DMSO concentrations vary .

- Purity Analysis : Use HPLC (C18 columns, acetonitrile/water gradients) to confirm compound integrity. Impurities ≥0.5% can skew bioactivity .

- Mechanistic Studies : Employ molecular docking or SPR (surface plasmon resonance) to validate target engagement. Compare results with structurally analogous compounds (e.g., pyrazole-carboxamides) to identify SAR trends .

Q. What strategies are recommended for derivatization to enhance physicochemical properties?

- Derivative Design :

- Solubility Improvement : Introduce polar groups (e.g., -OH, -NH₂) at the 4-chlorophenylmethyl position. Evaluate via logP calculations and experimental solubility assays .

- Bioavailability Optimization : Synthesize prodrugs (e.g., ester or amide derivatives) and assess hydrolysis kinetics in simulated physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.